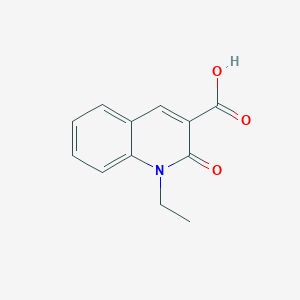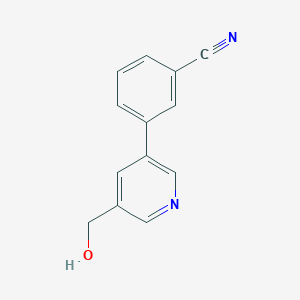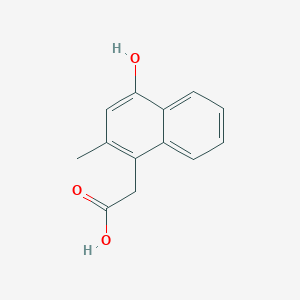
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and a carboxylic acid group attached to the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-2-methylnaphthalene.
Acetylation: The hydroxy group is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetoxy-2-methylnaphthalene.
Hydrolysis: The acetylated product is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-oxo-2-methylnaphthalene derivatives.
Reduction: Formation of 2-(4-hydroxy-2-methylnaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-methylnaphthalene: Lacks the acetic acid group but shares the naphthalene core structure.
2-(4-Hydroxy-1-naphthyl)acetic acid: Similar structure but with the hydroxy group in a different position.
Naphthalene-2-acetic acid: A related compound with different substitution patterns on the naphthalene ring.
Uniqueness
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
820258-42-2 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2-(4-hydroxy-2-methylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O3/c1-8-6-12(14)10-5-3-2-4-9(10)11(8)7-13(15)16/h2-6,14H,7H2,1H3,(H,15,16) |
Clave InChI |
AVRITIIOVKBWCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



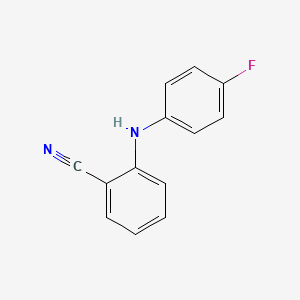

![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)

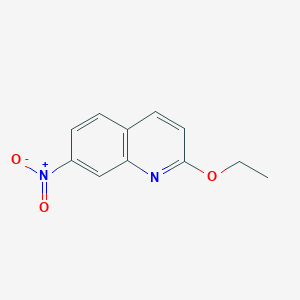
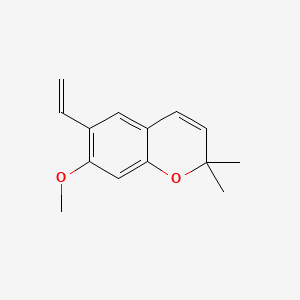

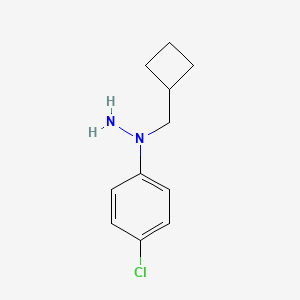


![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
